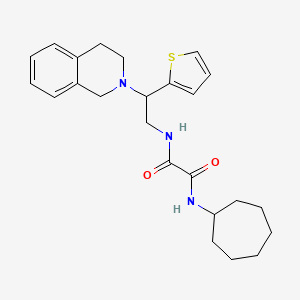

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

描述

属性

IUPAC Name |

N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYUYCWHZQAKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 425.6 g/mol

- CAS Number : 904278-85-9

The biological activity of N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many oxalamide derivatives have been shown to inhibit enzymes involved in critical pathways, such as neuraminidase (NA) and other proteases, which are essential for viral replication and cell signaling.

Biological Activity Data

Case Studies and Research Findings

-

Antiviral Activity :

A study conducted on related oxalamide derivatives demonstrated significant inhibitory effects against neuraminidase with an IC value of 0.09 μM for the most potent derivative (Z2), which suggests that N1-cycloheptyl-N2-(...) may exhibit similar antiviral properties due to structural similarities . -

Cytotoxicity in Cancer Cells :

In vitro studies have indicated that compounds structurally related to N1-cycloheptyl-N2-(...) can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy . -

Cardiovascular Implications :

Research into sulfonamide derivatives has indicated their influence on perfusion pressure and coronary resistance, hinting that N1-cycloheptyl-N2-(...) may also impact cardiovascular function through similar mechanisms .

相似化合物的比较

Structural and Functional Comparison with Analogs

Core Oxalamide Derivatives

a. N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 903261-42-7)

- Key Differences: N1 substituent: 2-cyanophenyl vs. cycloheptyl. Molecular weight: 430.5 vs. 390.5 (target compound).

b. N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049398-82-4)

- Key Differences :

- N2 substituent: 4-(2-fluorophenyl)piperazine vs. DHIQ-thiophene.

- Molecular weight: 390.5 (identical to target compound).

- Implications :

Heterocyclic and Thiophene-Containing Analogs

a. N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (29)

- Key Differences: Core structure: Tetrahydroquinolin-thiophene carboximidamide vs. oxalamide. Functional groups: Carboximidamide (basic) vs. oxalamide (neutral).

- Implications :

b. 5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one hydrochloride (9l)

- Key Differences :

- Backbone: γ-butyrolactone vs. oxalamide.

- Substituents: Diethyl groups enhance lipophilicity.

- Implications :

a. Receptor Targeting

- The DHIQ moiety in the target compound aligns with orexin receptor ligands (e.g., (R)-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide), which modulate sleep/wake cycles . Thiophene groups, as in ’s derivatives, often enhance CNS permeability.

Comparative Data Table

Key Research Findings

- Structural Flexibility: The oxalamide core allows modular substitution, enabling tuning of lipophilicity (cycloheptyl) vs. polarity (cyanophenyl) .

- Biological Relevance: DHIQ-thiophene hybrids may target orexin or sigma receptors, whereas piperazine-fluorophenyl analogs favor monoaminergic systems .

- Synthetic Feasibility : Low yields in structurally complex analogs (e.g., 6% for compound 30) underscore the need for optimized catalytic methods .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。